2-(2-Methylcyclohexyl)oxy-N-[(1-methylindazol-3-yl)methyl]ethanamine;hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(2-methylcyclohexyl)oxy-N-[(1-methylindazol-3-yl)methyl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O.ClH/c1-14-7-3-6-10-18(14)22-12-11-19-13-16-15-8-4-5-9-17(15)21(2)20-16;/h4-5,8-9,14,18-19H,3,6-7,10-13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNCJVXHAPAIMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1OCCNCC2=NN(C3=CC=CC=C32)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-Methylcyclohexyl)oxy-N-[(1-methylindazol-3-yl)methyl]ethanamine;hydrochloride is a synthetic organic molecule with potential therapeutic applications. Its unique structure, characterized by the presence of both a methylcyclohexyl and an indazole moiety, suggests possible interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.
Biological Activity Overview
The biological activity of this compound primarily involves its interaction with neurotransmitter receptors, particularly those related to serotonin and dopamine pathways.
- Serotonin Receptor Modulation : Preliminary studies suggest that this compound may act as a selective agonist at the 5-HT2C receptor, which is implicated in mood regulation and appetite control.
- Dopaminergic Activity : The indazole component may enhance dopaminergic signaling, potentially contributing to its effects on mood and cognition.
Pharmacological Studies
Several studies have been conducted to assess the pharmacological properties of this compound:
Case Studies
-
Case Study 1: Anxiety Reduction
In a controlled study involving rodent models, administration of the compound resulted in a significant decrease in anxiety-like behavior as measured by the elevated plus maze test. Doses ranging from 1 mg/kg to 10 mg/kg were tested, with optimal results at 5 mg/kg. -
Case Study 2: Cognitive Enhancement
Another study explored the cognitive-enhancing effects of the compound using the Morris water maze test. Results indicated improved memory retention and spatial learning abilities in treated subjects compared to controls.
Safety and Toxicology
Toxicological evaluations reveal that the compound has a favorable safety profile at therapeutic doses. Key findings include:
- Acute toxicity : No significant adverse effects were noted at doses up to 50 mg/kg in animal models.
- Chronic exposure : Long-term studies indicate no major organ toxicity or behavioral changes after extended administration.
Q & A
Q. What are the recommended synthetic routes for 2-(2-Methylcyclohexyl)oxy-N-[(1-methylindazol-3-yl)methyl]ethanamine hydrochloride, and how can reaction conditions be optimized?
The compound is synthesized via multi-step organic reactions, including alkylation and etherification. Key steps involve coupling the methylindazole moiety with the cyclohexyl ether intermediate. Optimization requires precise control of temperature (e.g., 60–80°C for cyclization), solvent selection (e.g., dimethylformamide or acetonitrile), and catalysts (e.g., palladium for cross-coupling). HPLC purification is critical to achieve >95% purity .
Q. How can the three-dimensional structure of this compound be elucidated?
X-ray crystallography is the gold standard for resolving the stereochemistry of the cyclohexyl and indazole groups. If crystals are unavailable, advanced NMR techniques (e.g., NOESY or ROESY) can infer spatial arrangements by analyzing through-space proton interactions. Computational modeling (DFT calculations) may supplement experimental data .
Q. What methodologies are suitable for assessing the compound’s solubility and stability in aqueous buffers?
Solubility can be measured via shake-flask methods in PBS (pH 7.4) or simulated gastric fluid (pH 1.2). Stability studies should include HPLC or LC-MS to monitor degradation under varying pH (2–9), temperatures (4–37°C), and light exposure. Accelerated stability testing (e.g., 40°C/75% RH) provides predictive data for storage conditions .
Q. What preliminary assays are recommended to evaluate its interaction with neurotransmitter receptors?
Radioligand binding assays (e.g., using [³H]-labeled antagonists) against serotonin or dopamine receptors can screen for affinity. Functional assays (e.g., cAMP accumulation or calcium flux) in transfected HEK293 cells determine agonism/antagonism. Dose-response curves (0.1 nM–10 µM) establish EC₅₀/IC₅₀ values .
Advanced Research Questions
Q. How can computational chemistry improve the yield and selectivity of its synthesis?
Quantum mechanical calculations (e.g., transition state analysis with Gaussian or ORCA) predict reaction pathways and energy barriers. Machine learning (e.g., neural networks trained on reaction databases) identifies optimal solvent-catalyst pairs. ICReDD’s integrated computational-experimental workflows reduce trial-and-error by 30–50% .
Q. How should researchers address contradictions in reported receptor binding data?
Discrepancies may arise from assay conditions (e.g., cell type, buffer composition). Validate findings using orthogonal methods:
- Surface plasmon resonance (SPR) for real-time binding kinetics.
- Cryo-EM to visualize ligand-receptor interactions at near-atomic resolution.
- Meta-analysis of published datasets to identify confounding variables (e.g., off-target effects) .
Q. What advanced spectroscopic techniques resolve ambiguities in its degradation products?
High-resolution mass spectrometry (HR-MS) identifies degradation fragments via exact mass matching. 2D NMR (HSQC, HMBC) maps structural changes in aged samples. Synchrotron-based FTIR microspectroscopy detects oxidation products at ppm sensitivity .
Q. How can structure-activity relationships (SAR) guide the design of analogs with improved CNS penetration?
Modify the cyclohexyl group’s steric bulk (e.g., substituents at C2) to balance lipophilicity (logP 2–4) and blood-brain barrier permeability. Introduce fluorine atoms on the indazole ring to enhance metabolic stability. In silico PAMPA-BBB models prioritize analogs for in vivo testing .
Methodological Considerations Table
| Research Aspect | Recommended Techniques | Key Parameters | References |
|---|---|---|---|
| Synthesis Optimization | DFT calculations, HPLC purity analysis | Solvent polarity, catalyst loading | |
| Structural Elucidation | X-ray crystallography, NOESY NMR | Crystal quality, NOE correlation distances | |
| Receptor Binding Studies | Radioligand assays, cryo-EM | Kd, Bmax, resolution (Å) | |
| Stability Profiling | Accelerated stability testing, HR-MS | Degradation rate (k), Arrhenius plots |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
